2-氨基-N-(3-甲基苯基)苯甲酰胺

描述

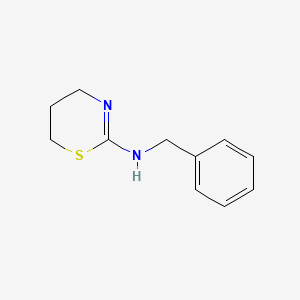

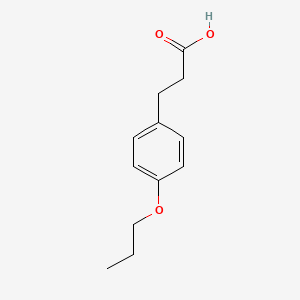

“2-amino-N-(3-methylphenyl)benzamide” is a chemical compound with the molecular formula C14H14N2O . It has a molecular weight of 226.28 . This compound is a crucial building block of many drug candidates .

Synthesis Analysis

The synthesis of “2-amino-N-(3-methylphenyl)benzamide” can be achieved through the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The process involves the use of a continuous flow microreactor system . The reaction rate constants, activation energies, and pre-exponential factors were determined through a kinetics study in the microflow system .Molecular Structure Analysis

The InChI code for “2-amino-N-(3-methylphenyl)benzamide” is 1S/C14H14N2O/c1-10-4-2-7-13(8-10)16-14(17)11-5-3-6-12(15)9-11/h2-9H,15H2,1H3,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-amino-N-(3-methylphenyl)benzamide” are relatively complex due to the presence of two amine groups in different chemical environments . This leads to the coexistence of parallel by-products and serial by-products .Physical And Chemical Properties Analysis

“2-amino-N-(3-methylphenyl)benzamide” is a solid compound . It has a molecular weight of 226.28 . The compound’s InChI code provides further information about its molecular structure .科学研究应用

Building Block for Drug Candidates

“2-amino-N-(3-methylphenyl)benzamide” is a crucial building block for many drug candidates . It is a key raw material and intermediate in the synthesis of various pharmaceuticals .

Continuous Synthesis in Microreactor Systems

This compound has been synthesized in a continuous flow microreactor system . The system was developed to synthesize “2-amino-N-(3-methylphenyl)benzamide” and determine intrinsic reaction kinetics parameters .

Kinetics Study

The kinetics of the synthesis of “2-amino-N-(3-methylphenyl)benzamide” have been studied in detail . Reaction rate constants, activation energies, and pre-exponential factors were acquired by a kinetics study in a microflow system .

Selective Acylation

The compound is obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . This process is relatively complicated due to the different chemical environments of the two amine groups .

Optimization of Reaction Conditions

The kinetic model established from the kinetics study was used to optimize reaction conditions . As a result, “2-amino-N-(3-methylphenyl)benzamide” was synthesized in the microreactor with a yield of 85.7% within 10 minutes .

Computational Fluid Dynamics (CFD) Simulation

The synthesis of “2-amino-N-(3-methylphenyl)benzamide” has been simulated using the computational fluid dynamics (CFD) method . This method was used to simulate the flow synthesis of the compound in a microreactor .

安全和危害

作用机制

Target of Action

2-Amino-N-(3-methylphenyl)benzamide is a crucial building block of many drug candidates . .

Mode of Action

It is synthesized through the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The two amine groups in 4-methylbenzene-1,3-diamine are in different chemical environments, leading to the coexistence of parallel by-products and serial by-products, which makes the selective monoacylation process relatively complicated .

Biochemical Pathways

It is known to be a crucial raw material and intermediate in the synthesis of many drug candidates .

Result of Action

It is known to be a crucial building block in the synthesis of many drug candidates .

Action Environment

It is synthesized in a continuous flow microreactor system , suggesting that the reaction conditions can be precisely controlled to optimize the synthesis process.

属性

IUPAC Name |

2-amino-N-(3-methylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-10-5-4-6-11(9-10)16-14(17)12-7-2-3-8-13(12)15/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLUXETNDOIBMSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368767 | |

| Record name | 2-amino-N-(3-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(3-methylphenyl)benzamide | |

CAS RN |

22312-62-5 | |

| Record name | 2-Amino-N-(3-methylphenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22312-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-N-(3-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B1271281.png)

![3-amino-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1271303.png)

![4-amino-5-[(2-fluorophenyl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1271306.png)

![2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B1271334.png)